Aflatrem

maxi-K channel charybdotoxin binding ion channel pharmacology

Aflatrem is a critical, non-substitutable tool for ion channel and neuropharmacology research. It is the only indole-diterpene that inhibits [¹²⁵I]charybdotoxin binding to maxi-K channels while simultaneously acting as a positive allosteric modulator of GABAₐ receptors at a site distinct from benzodiazepines. This unique dual pharmacology makes it essential for screening maxi-K modulators, mapping allosteric binding sites, and modeling acute-onset tremors. Ensure your laboratory selects the correct pharmacological profile.

Molecular Formula C32H39NO4
Molecular Weight 501.7 g/mol
CAS No. 70553-75-2
Cat. No. B161629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAflatrem
CAS70553-75-2
Synonymsaflatrem
Molecular FormulaC32H39NO4
Molecular Weight501.7 g/mol
Structural Identifiers
SMILESCC1(C2C(=O)C=C3C4(CCC5CC6=C(C5(C4(CCC3(O2)O1)C)C)NC7=CC=CC(=C67)C(C)(C)C=C)O)C
InChIInChI=1S/C32H39NO4/c1-8-27(2,3)20-10-9-11-21-24(20)19-16-18-12-13-31(35)23-17-22(34)26-28(4,5)37-32(23,36-26)15-14-29(31,6)30(18,7)25(19)33-21/h8-11,17-18,26,33,35H,1,12-16H2,2-7H3/t18-,26-,29+,30+,31+,32-/m0/s1
InChIKeyYVDJBQQJIDPRKP-SLUQHKSNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Aflatrem (CAS 70553-75-2): Indole-Diterpene Tremorgenic Mycotoxin for Neuropharmacology and Ion Channel Research


Aflatrem (CAS 70553-75-2) is a tremorgenic indole-diterpene mycotoxin produced by the soil fungus Aspergillus flavus, first isolated and structurally characterized in 1979 [1]. With a molecular formula of C₃₂H₃₉NO₄ and a molecular weight of 501.66 g/mol, aflatrem belongs to the structurally diverse class of paspaline-derived indole-diterpenes that includes paxilline, lolitrem B, penitrem A, and paspalinine [2]. Unlike its in-class analogs, aflatrem exhibits a distinctive dual pharmacological profile—acting both as a potent inhibitor of high-conductance calcium-activated potassium (maxi-K) channels and as a positive allosteric modulator of GABAₐ receptors—making it a uniquely positioned tool compound for dissecting tremorgenic mechanisms and ion channel pharmacology [3][4].

Aflatrem (CAS 70553-75-2) Cannot Be Substituted with Other Indole-Diterpenes in Critical Research Applications


Indole-diterpenes exhibit substantial functional divergence despite structural homology—compounds such as paxilline, penitrem A, and lolitrem B differ markedly from aflatrem in binding modality, channel selectivity, and in vivo tremor dynamics. Critically, aflatrem inhibits [¹²⁵I]charybdotoxin binding to maxi-K channels, whereas structurally related paxilline and verruculogen paradoxically enhance toxin binding [1]. Aflatrem is the only member of this class documented to act as a positive allosteric modulator of GABAₐ receptors at a site distinct from benzodiazepines, barbiturates, and picrotoxin [2]. Furthermore, aflatrem produces a distinct tremor phenotype characterized by rapid onset and sharp peaks that differ from the sustained tremor profile of lolitrem B [3]. These fundamental mechanistic divergences preclude generic substitution in experiments requiring precise pharmacological or toxicological readouts.

Aflatrem (CAS 70553-75-2): Quantified Differentiation Evidence Versus Comparator Compounds


Maxi-K Channel Binding Modulation: Aflatrem Inhibits Charybdotoxin Binding Whereas Paxilline and Verruculogen Enhance It

Aflatrem directly inhibits [¹²⁵I]charybdotoxin (ChTX) binding to maxi-K channels in bovine aortic smooth muscle sarcolemmal membranes, a binding profile shared with paspalitrem A, paspalitrem C, penitrem A, and paspalinine [1]. In striking contrast, the structurally related compounds paxilline, verruculogen, and paspalicine enhance toxin binding under identical assay conditions [1]. This divergent allosteric modulation demonstrates that even closely related indole-diterpenes can exert opposite effects on maxi-K channel pharmacology, a critical consideration for experimental design.

maxi-K channel charybdotoxin binding ion channel pharmacology tremorgenic mechanism

GABAₐ Receptor Positive Allosteric Modulation: Aflatrem Exhibits EC₅₀ of 2.4 μM with >10-Fold Maximal Potentiation at a Distinct Site from Benzodiazepines

In Xenopus oocytes expressing chick brain mRNA, aflatrem potentiates GABA-induced chloride current in a concentration-dependent manner, with half-maximal potentiation (EC₅₀) achieved at 2.4 μM [1]. At this concentration, aflatrem produces >10-fold maximal stimulation of the GABA (5 μM) response [1]. In the presence of 2 μM aflatrem, the GABA dose-response curve shifts leftward—the Kₐ decreases from 28 μM to 7 μM, and the Hill coefficient changes from 1.5 to 0.8 at -100 mV membrane potential [1]. Critically, aflatrem (10 μM) showed no significant effect on coexpressed voltage-dependent sodium channels, calcium channels, or kainate channels, demonstrating functional selectivity [1]. Unlike many in-class modulators, aflatrem acts at a site distinct from benzodiazepines, pentobarbital, and picrotoxin [1].

GABAA receptor positive allosteric modulator chloride current neuropharmacology

Tremor Response Dynamics: Aflatrem Produces Rapid-Onset, Sharp-Peak Tremors Distinct from Lolitrem B's Sustained Profile

In comparative mouse tremor assays, aflatrem induces tremors characterized by fast and sharp onset, reaching peak intensity rapidly, followed by relatively shorter duration [1]. In contrast, lolitrem B produces a sustained tremor profile with prolonged duration [1]. This temporal divergence in tremor dynamics reflects underlying differences in pharmacokinetics, receptor engagement kinetics, or downstream signaling pathways between the two tremorgenic mycotoxins. Additionally, aflatrem exhibits an LD₅₀ of approximately 150 mg/kg body weight in mice, indicating lower acute lethality compared to certain other tremorgens [1]. An oral dose of 1 mg given to mice causes tremors, especially in response to attempts to move, with symptoms increasing in severity after 1-2 hours and recovery usually occurring within 24-48 hours [2].

tremorgenic activity neurotoxicity in vivo pharmacology mouse bioassay

Biosynthetic Gene Cluster Architecture: Aflatrem Production Requires Two Discrete Genomic Loci (ATM1 and ATM2) Unlike Single-Locus Paxilline Biosynthesis

Aflatrem biosynthesis in Aspergillus flavus requires two discrete genomic loci: ATM1, telomere-proximal on chromosome 5 containing genes atmG, atmC, and atmM; and ATM2, telomere-distal on chromosome 7 containing five genes (atmD, atmQ, atmB, atmA, and atmP) [1]. Heterologous reconstitution experiments in Penicillium paxilli demonstrated that AtmP functionally complements PaxP deletion mutants, and AtmQ utilizes 13-desoxypaxilline as substrate to synthesize aflatrem pathway-specific intermediates paspalicine and paspalinine [1]. This dual-locus genetic architecture differs from the single-locus organization of paxilline biosynthesis in P. paxilli and from the gene cluster arrangements of other indole-diterpenes such as lolitrem B and penitrem A. Aflatrem and its isomer β-aflatrem both contain a paxilline-like core with an additional prenyl group on the indole moiety and an acetal group on the diterpene skeleton [1][2].

biosynthesis gene cluster Aspergillus flavus metabolic engineering

Aflatrem (CAS 70553-75-2): Validated Research and Procurement Application Scenarios Based on Quantitative Evidence


Maxi-K Channel Pharmacology: Differentiating Allosteric Modulator Classes via Charybdotoxin Binding Assays

Based on the direct evidence that aflatrem inhibits [¹²⁵I]charybdotoxin binding to maxi-K channels while paxilline enhances binding [1], aflatrem is the compound of choice for studies requiring maxi-K channel inhibition with the charybdotoxin-displacement phenotype. This divergent allosteric modulation makes aflatrem essential for screening assays designed to distinguish between different classes of maxi-K channel modulators, and for structure-activity relationship studies mapping the structural determinants that switch binding from inhibition to enhancement. Laboratories conducting ion channel drug discovery or investigating tremorgenic mechanism of action should procure aflatrem specifically when charybdotoxin-binding inhibition is the required pharmacological profile.

GABAₐ Receptor Positive Allosteric Modulation at a Non-Benzodiazepine Site

Given the quantitative evidence that aflatrem potentiates GABA-induced chloride current with an EC₅₀ of 2.4 μM, produces >10-fold maximal stimulation, and acts at a site distinct from benzodiazepines, barbiturates, and picrotoxin [1], aflatrem serves as a mechanistically unique tool for GABAₐ receptor pharmacology studies. It is particularly suited for experiments investigating non-classical modulatory sites on the GABAₐ receptor complex, for dissecting the relationship between GABAergic potentiation and tremor induction, and for screening compounds that may interact with the aflatrem binding site. Researchers studying benzodiazepine-insensitive GABAₐ receptor modulation or seeking a positive control with defined quantitative parameters should select aflatrem over other indole-diterpenes lacking this documented profile.

In Vivo Tremor Model Differentiating Acute-Onset from Sustained Neurotoxicity Mechanisms

Based on comparative tremor studies showing that aflatrem produces fast, sharp-onset tremors with shorter duration while lolitrem B produces sustained tremors with prolonged duration [1], aflatrem is the appropriate selection for in vivo models requiring an acute-onset tremor phenotype. This temporal divergence is critical for studies investigating the mechanistic basis of different tremor presentations, for evaluating therapeutic interventions targeting acute versus sustained tremor, and for pharmacokinetic-pharmacodynamic modeling of tremorgenic toxin exposure. Toxicologists and neuropharmacologists requiring a defined acute tremor profile should prioritize aflatrem over lolitrem B.

Metabolic Engineering of Distributed Fungal Secondary Metabolite Biosynthetic Pathways

The evidence that aflatrem biosynthesis uniquely requires two discrete genomic loci—ATM1 on chromosome 5 and ATM2 on chromosome 7—spanning eight genes across separate chromosomal regions [1], establishes aflatrem as a model system for studying distributed secondary metabolite biosynthesis in filamentous fungi. This dual-locus architecture is distinct from the single-cluster organization of paxilline and most other indole-diterpenes. Heterologous expression studies have demonstrated functional complementation using AtmP and AtmQ in Penicillium paxilli [1]. Synthetic biology and natural product discovery programs investigating non-canonical gene cluster organization, pathway reconstitution across species, or the evolution of split biosynthetic loci should select aflatrem as a characterized benchmark.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aflatrem

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.